N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and an acridinone moiety.
Preparation Methods
The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves multiple steps:
Formation of the furan ring: The initial step involves the synthesis of the furan ring, which is achieved through the reaction of p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.
Hydrazide formation: The acetate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Chemical Reactions Analysis
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Scientific Research Applications
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:
Antimicrobial Activity: The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against species of earthworms.
Medicinal Chemistry: The compound is being explored for its potential use in developing new antimicrobial and anthelmintic drugs.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cell integrity and function. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can be compared with other similar compounds such as:
2-(4-chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene-acetohydrazides: These compounds share a similar structure but differ in the substituents on the furan ring.
3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: This compound has a similar furan and chlorophenyl structure but lacks the acridinone moiety.
The uniqueness of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide lies in its combined structural features, which contribute to its potent biological activities.
Properties
Molecular Formula |
C26H18ClN3O3 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H18ClN3O3/c27-18-11-9-17(10-12-18)24-14-13-19(33-24)15-28-29-25(31)16-30-22-7-3-1-5-20(22)26(32)21-6-2-4-8-23(21)30/h1-15H,16H2,(H,29,31)/b28-15+ |
InChI Key |
REXJFUCUJMDHHC-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.